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This technical guide provides an in-depth overview of 4-Iodophenyl acetate, a halogenated

aromatic ester. It covers its chemical structure, properties, synthesis, and spectroscopic data.

This document is intended to be a valuable resource for professionals in chemical research

and drug development.

Chemical Identity and Properties
4-Iodophenyl acetate, with the CAS number 33527-94-5, is an organic compound

characterized by an acetate group attached to a phenyl ring substituted with an iodine atom at

the para position.[1] Its molecular formula is C₈H₇IO₂ and it has a molecular weight of 262.05

g/mol .[1]

Physically, 4-Iodophenyl acetate is typically a colorless to pale yellow liquid with a

characteristic sweet, aromatic odor. It exhibits good solubility in common organic solvents.

Table 1: Physicochemical Properties of 4-Iodophenyl Acetate
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Property Value

CAS Number 33527-94-5[1]

Molecular Formula C₈H₇IO₂

Molecular Weight 262.05 g/mol [1]

Appearance Colorless to pale yellow liquid

Odor Sweet, aromatic

Synthesis of 4-Iodophenyl Acetate
The synthesis of 4-Iodophenyl acetate is typically achieved through the acetylation of 4-

iodophenol. This reaction involves the treatment of 4-iodophenol with an acetylating agent,

such as acetic anhydride or acetyl chloride, often in the presence of a base or catalyst.

Experimental Protocol: Acetylation of 4-Iodophenol
This protocol is based on general acetylation procedures for phenols.[2]

Materials:

4-Iodophenol

Acetic anhydride

Pyridine (or a suitable non-protic solvent like dichloromethane with a base such as

triethylamine)

Deionized water

1 M Hydrochloric acid

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

In a round-bottom flask, dissolve 4-iodophenol (1.0 equivalent) in pyridine or a suitable

solvent.

Cool the solution in an ice bath.

Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction

progress can be monitored by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding cold deionized water.

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the

crude 4-Iodophenyl acetate.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel.

Table 2: Summary of a Representative Synthesis Protocol
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Step
Reagents &
Solvents

Reaction Time Temperature Notes

Acetylation

4-Iodophenol,

Acetic Anhydride,

Pyridine

2-4 hours
Room

Temperature

Reaction

progress

monitored by

TLC.

Work-up

Water, Ethyl

Acetate, 1 M

HCl, Sat.

NaHCO₃, Brine

- -

Standard

aqueous work-up

procedure.

Purification - - -

Vacuum

distillation or

column

chromatography.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 4-Iodophenyl acetate.

Spectroscopic Data
Detailed experimental spectroscopic data for 4-Iodophenyl acetate is not widely available in

the public domain. The following data is predicted based on the analysis of structurally similar

compounds and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)
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The proton NMR spectrum of 4-Iodophenyl acetate is expected to show two doublets in the

aromatic region, corresponding to the ortho and meta protons relative to the acetate group, and

a singlet for the methyl protons of the acetate group.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Acetyl CH₃ ~2.3 Singlet

Aromatic H (ortho to -OAc) ~7.0 - 7.2 Doublet

Aromatic H (meta to -OAc) ~7.6 - 7.8 Doublet

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons

(with the carbon attached to iodine being significantly shifted), and the methyl carbon of the

acetate group.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)

Acetyl CH₃ ~21

C-I ~90

Aromatic CH (ortho to -OAc) ~124

Aromatic CH (meta to -OAc) ~138

C-O ~151

C=O ~169

Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum of 4-Iodophenyl acetate is expected to exhibit characteristic absorption

bands for the carbonyl group of the ester and the C-O stretching vibrations, as well as

absorptions related to the aromatic ring.

Table 5: Predicted Characteristic IR Absorptions

Functional Group Wavenumber (cm⁻¹) Intensity

C=O Stretch (Ester) ~1760 Strong

C-O Stretch (Ester) ~1200 Strong

Aromatic C=C Stretch ~1585, 1485 Medium-Weak

Aromatic C-H Stretch >3000 Medium-Weak

C-I Stretch ~600-500 Medium-Weak

Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak at

m/z 262. Key fragmentation patterns would likely involve the loss of the acetyl group and the

iodine atom.

Table 6: Predicted Key Mass Spectrometry Fragments (EI)

m/z Fragment

262 [M]⁺ (Molecular Ion)

220 [M - CH₂CO]⁺

135 [M - I]⁺

43 [CH₃CO]⁺

Biological Activity and Applications
Currently, there is limited specific information in the public domain regarding the biological

activity and applications of 4-Iodophenyl acetate. However, related iodo- and phenyl-
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containing compounds have been investigated for various biological activities. For instance,

other iodinated phenyl compounds have been explored for their potential in medicinal

chemistry. Further research is required to elucidate the specific biological profile and potential

applications of 4-Iodophenyl acetate in drug development and other scientific fields.
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Caption: Logical workflow for future research on 4-Iodophenyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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